Diastereomer-Specific Prodrug Activation Efficiency: PSI-7977 vs. PSI-7976 in Generating PSI-7409
PSI-7977 (Sofosbuvir) demonstrates 18-30 fold greater efficiency as a CatA substrate compared to its diastereomer PSI-7976, directly resulting in substantially higher intracellular PSI-7409 concentrations in clone A replicon cells [1]. This differential activation is attributable to the stereospecific substrate preference of cathepsin A (CatA), which preferentially hydrolyzes PSI-7977 over PSI-7976, while carboxylesterase 1 (CES1) preferentially hydrolyzes PSI-7976 [2].
| Evidence Dimension | Prodrug-to-triphosphate activation efficiency (CatA substrate preference) |
|---|---|
| Target Compound Data | PSI-7977 generates PSI-7409 with 18-30 fold greater potency |
| Comparator Or Baseline | PSI-7976 (inactive diastereomer of Sofosbuvir) |
| Quantified Difference | 18-30 fold higher activation efficiency for PSI-7409 generation |
| Conditions | CatA enzyme assay; clone A HCV replicon cells |
Why This Matters
This explains why procurement of the correct diastereomer (PSI-7977 or its active metabolite PSI-7409) is essential for HCV studies; PSI-7976 yields substantially lower active triphosphate levels and cannot serve as a functional substitute.
- [1] Clinisciences. PSI-7977 Product Information. PSI-7977 leads to a higher concentration of PSI-7409 than clone A cells incubated with PSI-7976. PSI-7977 is an effective substrate for CatA to form PSI-352707 with 18-30 fold more potency as compared with PSI-7976. View Source
- [2] BOC Sciences. PSI-7976 Product Information. CatA prefers PSI-7977 as a substrate over PSI-7976 while CES1 preferentially hydrolyzes PSI-7976 over PSI-7977. View Source
